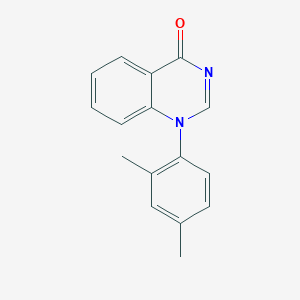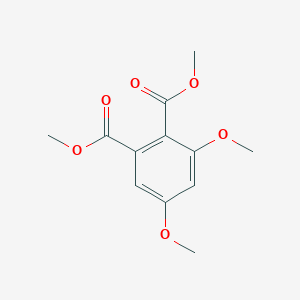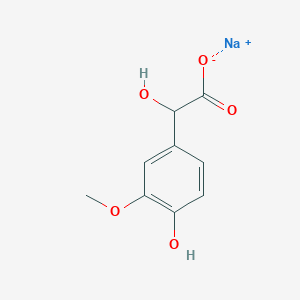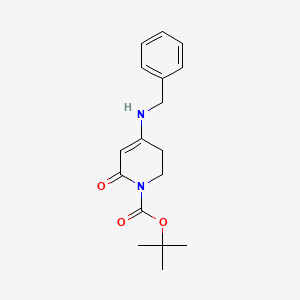
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the 2,4-dimethylphenyl group enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzamide with 2,4-dimethylbenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its potential anticancer and anti-inflammatory properties, it is investigated as a lead compound for drug development.
Industry: The compound’s derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may bind to receptors, modulating signal transduction pathways and exerting its pharmacological effects.
Comparison with Similar Compounds
Quinazolin-4(1H)-one: The parent compound without the 2,4-dimethylphenyl group.
2-Phenylquinazolin-4(1H)-one: A similar compound with a phenyl group instead of the 2,4-dimethylphenyl group.
4(3H)-Quinazolinone: Another quinazolinone derivative with different substitution patterns.
Uniqueness: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which enhances its biological activity and pharmacological potential. This substitution pattern can lead to improved binding affinity to biological targets and increased selectivity, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14(12(2)9-11)18-10-17-16(19)13-5-3-4-6-15(13)18/h3-10H,1-2H3 |
InChI Key |
FZENVXTXCPUULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)

